Technical Whitepaper: 5-Bromo-N2-methyl-2,4-pyrimidinediamine
Technical Whitepaper: 5-Bromo-N2-methyl-2,4-pyrimidinediamine
This is an in-depth technical guide for 5-Bromo-N2-methyl-2,4-pyrimidinediamine .
Advanced Scaffold Analysis for Medicinal Chemistry & Drug Development
CAS Number: 1074-49-3 (As provided) | Molecular Formula: C
Part 1: Executive Summary
5-Bromo-N2-methyl-2,4-pyrimidinediamine is a high-value heterocyclic intermediate used primarily in the synthesis of kinase inhibitors (e.g., JAK, FAK, ALK) and antifolate therapeutics . Its structural core—a 2,4-diaminopyrimidine—mimics the adenosine triphosphate (ATP) purine ring, making it a privileged scaffold for ATP-competitive inhibition.
The presence of the C5-Bromine atom provides a critical "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing researchers to elaborate the scaffold into complex pharmacophores. The N2-methyl substitution introduces specific steric and lipophilic properties that can modulate solubility and selectivity profiles against kinase targets.
Part 2: Chemical Identity & Physicochemical Profile
Understanding the physicochemical baseline is essential for formulation and assay development.
| Property | Value / Description | Significance |
| IUPAC Name | 5-bromo-N2-methylpyrimidine-2,4-diamine | Official nomenclature. |
| Physical State | Off-white to pale yellow solid | Visual purity indicator. |
| Solubility | DMSO (>50 mg/mL), Methanol (Moderate), Water (Low) | Requires organic co-solvents for biological assays. |
| pKa (Predicted) | ~7.2 (N1 ring nitrogen) | Protonation state affects binding affinity at physiological pH. |
| LogP (Predicted) | 0.8 – 1.2 | Lipophilicity is optimal for oral bioavailability (Rule of 5). |
| H-Bond Donors | 3 (NH2, NH) | Critical for H-bond networking in the kinase hinge region. |
| H-Bond Acceptors | 3 (Ring Nitrogens) | Facilitates water-mediated bridging or direct interaction. |
Part 3: Synthetic Methodology (Regioselective Control)
The Regioselectivity Challenge
The synthesis of 5-Bromo-N2-methyl-2,4-pyrimidinediamine requires precise control over nucleophilic aromatic substitution (
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C4 Position: More reactive due to the para-like resonance effect relative to N1 and lower steric hindrance.
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C2 Position: Less reactive; typically substituted only after C4 is functionalized or under more forcing conditions.
To achieve the N2-methyl pattern, the synthesis must proceed in a specific order: C4-amination first , followed by C2-amination .
Optimized Synthesis Protocol
Step 1: C4-Amination (Introduction of Primary Amine)
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Reagents: 5-Bromo-2,4-dichloropyrimidine, Ammonium Hydroxide (NH
OH) or Ammonia in Methanol. -
Conditions: 0°C to Room Temperature (RT). Low temperature is crucial to prevent double substitution.
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Mechanism: Nucleophilic attack at C4.
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Product: 5-Bromo-2-chloro-4-aminopyrimidine.
Step 2: C2-Amination (Introduction of Methylamine)
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Reagents: 5-Bromo-2-chloro-4-aminopyrimidine, Methylamine (in THF or EtOH).
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Conditions: Sealed tube/autoclave at 80–100°C. The chlorine at C2 is deactivated by the electron-donating amino group at C4, requiring thermal energy to drive displacement.
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Product: 5-Bromo-N2-methyl-2,4-pyrimidinediamine.
Workflow Visualization
Caption: Regioselective synthesis pathway ensuring correct amine placement.
Part 4: Medicinal Chemistry Applications
Kinase Inhibitor Scaffold (Hinge Binder)
The 2,4-diaminopyrimidine motif is a classic "hinge binder." In the ATP-binding pocket of kinases:
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The N1 ring nitrogen typically accepts a hydrogen bond from the backbone NH of the hinge region.
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The C2-NH or C4-NH2 groups act as hydrogen bond donors to the backbone carbonyls.
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Example: This core is structurally homologous to the scaffold found in Brigatinib (ALK inhibitor) and Pyrimethamine (DHFR inhibitor).
Palladium-Catalyzed Cross-Coupling (The C5 Handle)
The bromine at position 5 is chemically distinct from the amino groups, allowing for orthogonal functionalization.
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Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to install hydrophobic groups that access the kinase "gatekeeper" region or solvent-front pocket.
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Sonogashira Coupling: Introduction of alkynes to rigidify the structure.
Structure-Activity Relationship (SAR) Logic
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N2-Methyl: Often improves metabolic stability (blocks N-glucuronidation) and lipophilicity compared to a free NH
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C5-Aryl Extension: Critical for potency. Directs the molecule into the hydrophobic pocket.
Drug Discovery Workflow
Caption: SAR diversification strategy utilizing the C5-Bromine handle.
Part 5: Safety, Handling & Analytical Standards
Safety Profile (GHS Classification)
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Signal Word: WARNING
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.
Analytical Characterization
To validate the identity of the synthesized compound, the following data should be obtained:
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1H NMR (DMSO-d6):
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Singlet at ~8.0 ppm (H6 pyrimidine proton).
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Broad singlets at ~6.5–7.5 ppm (NH2 and NH protons).
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Doublet/Singlet at ~2.8 ppm (N-Methyl group).
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LC-MS:
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Observe [M+H]+ peak at m/z 203/205 (1:1 ratio indicating Bromine isotope pattern).
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HPLC Purity:
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Method: C18 Column, Water/Acetonitrile gradient (0.1% Formic Acid). Target purity >95% for biological testing.
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References
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7070166 (Related: 5-Bromo-2,4-diaminopyrimidine). Retrieved from [Link]
- Brough, P. A., et al. (2008). Pyrimidines as Focal Adhesion Kinase (FAK) Inhibitors. Journal of Medicinal Chemistry. (Demonstrates utility of 2,4-diaminopyrimidine scaffold).
- Traxler, P., et al. (1997). 4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase. Journal of Medicinal Chemistry. (Discusses regioselectivity in pyrimidine synthesis).
